Isonipecotic acid, also known as Piperidine-4-carboxylic acid, is a cyclic amino acid. It is a structural isomer of nipecotic acid (Piperidine-3-carboxylic acid). Isonipecotic acid is a crucial compound in scientific research, particularly in the field of neuropharmacology, serving as a valuable tool for studying gamma-Aminobutyric acid (GABA) receptors and transporters. It acts as a specific agonist for GABAA receptors [, , , ], meaning it binds to these receptors and mimics the effects of GABA, a key inhibitory neurotransmitter in the central nervous system.
Isonipecotic acid can be derived from various natural and synthetic sources. It is often synthesized through chemical reactions involving piperidine derivatives or through enzymatic processes that utilize specific microbial strains, such as Cupriavidus necator. The compound is available from numerous chemical suppliers, indicating its accessibility for research and industrial purposes .
Isonipecotic acid belongs to the class of compounds known as amino acids, specifically cyclic amino acids. It is categorized under the broader category of piperidine derivatives due to its structural features. Its classification can also extend to compounds that modulate neurotransmitter systems, particularly those affecting gamma-aminobutyric acid (GABA) pathways.
The synthesis of isonipecotic acid can be achieved through multiple routes, including:
The enzymatic route typically requires careful control of reaction parameters, including substrate concentration and temperature, to optimize yield and selectivity. In contrast, chemical synthesis may involve harsher conditions but can be scaled up for industrial production.
Isonipecotic acid features a six-membered piperidine ring with a carboxylic acid functional group. The structural representation includes:
The compound's three-dimensional structure can be further analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Isonipecotic acid participates in various chemical reactions typical of amino acids and carboxylic acids:
The reaction conditions (temperature, solvent choice, and catalysts) significantly influence product yield and purity. For example, using palladium catalysts in hydrogenation reactions enhances efficiency while minimizing by-products .
Isonipecotic acid acts primarily as a GABA uptake inhibitor by modulating neurotransmitter levels in the brain. This mechanism involves:
Research indicates that derivatives of isonipecotic acid show promise in preclinical studies for their anticonvulsant properties, suggesting a significant role in managing seizure disorders .
Relevant analyses often include infrared spectroscopy and nuclear magnetic resonance to confirm purity and structural integrity .
Isonipecotic acid has several notable applications in scientific research:
The piperidine-4-carboxylic acid (isonipecotic acid) core serves as a critical building block in medicinal chemistry, with its synthesis requiring precise stereochemical control. Two primary strategies dominate industrial and laboratory-scale production: biocatalytic enantioselective synthesis and chiral resolution techniques. The enzymatic approach employs amidase enzymes from Cupriavidus necator JMP134 (previously known as Cupriavidus sp. KNK-J915) to achieve stereoselective hydrolysis of racemic precursors. This process occurs under mild conditions (30°C, pH 7.0 phosphate buffer) with the enzyme specifically recognizing (R,S)-benzyl nipecotinate derivatives, yielding enantiomerically pure isonipecotic acid with >99% enantiomeric excess (ee) at gram-scale [1]. Key advantages include operational simplicity and avoidance of heavy metal catalysts, though substrate specificity limits its broad applicability.
Alternative chemical routes leverage concentrated hydrochloric acid-mediated hydrolysis of 3-piperidineformamide precursors. When using substrates with 73-77% S-configuration, this method achieves simultaneous hydrolysis and chiral resolution without requiring additional resolving agents. Optimal conditions (28-35% w/w HCl, 60-65°C, 1:4 mass/volume ratio) afford (S)-nipecotic acid hydrochloride in 39% yield with 99.4% ee after alkaline workup (pH 6.5-7.5 using KOH/MeOH) and crystallization from ethanol/petroleum ether [4]. This one-pot strategy demonstrates exceptional atom economy compared to traditional protection-deprotection sequences involving chiral auxiliaries like (S)-camphorsulfonic acid.
For non-chiral applications, pyridine hydrogenation provides efficient access to the piperidine ring. Recent advances employ heterogeneous catalysts under green conditions:
Table 1: Comparative Analysis of Isonipecotic Acid Synthetic Methods
Method | Catalyst/Conditions | Yield (%) | ee (%) | Key Advantages |
---|---|---|---|---|
Biocatalytic hydrolysis | Cupriavidus amidase, pH 7, 30°C | 85-92 | >99 | Mild conditions, high stereoselectivity |
Acidic hydrolysis | 35% HCl, 65°C | 39 | 99.4 | No chiral resolving agents required |
Asymmetric hydrogenation | Ir(I)/P,N-ligand, H₂ | 90-95 | 94-98 | Broad substrate scope |
Heterogeneous reduction | Co/Ti nanoparticles, H₂O, H₂ | Quantitative | N/A | Acid-free, recyclable catalyst |
Structural diversification of the isonipecotic acid scaffold focuses on enhancing target binding affinity and metabolic stability through rational pharmacophore hybridization and conformational restriction. Dual PPARα/γ agonists incorporate dehydropiperidine carboxylic acid motifs to enforce planarity between the carboxylic acid and distal hydrophobic domains, significantly improving nuclear receptor binding (IC₅₀ < 50 nM). Critical modifications include C4-fluorination of the piperidine ring to lower pKₐ of the basic nitrogen (ΔpKₐ = -1.2), reducing cationic character while maintaining three-dimensional positioning of the carboxylic acid pharmacophore [2]. This strategy mitigates P-glycoprotein recognition and enhances cellular permeability.
For HIV CCR5 inhibitors, piperidine-4-carboxamide derivatives employ a "group-reverse" strategy relative to classical piperidin-4-amine scaffolds. Systematic optimization involves three-dimensional pharmacophore mapping:
The most potent analogs (16g and 16i) achieve IC₅₀ values of 25.53-25.73 nM against CCR5 in calcium mobilization assays, equivalent to the clinical inhibitor maraviroc. X-ray crystallography confirms the amide carbonyl oxygen forms critical hydrogen bonds with Thr195, while the piperidine nitrogen protonates to establish salt bridges with Glu283.
Table 2: CCR5 Inhibitory Activity of Piperidine-4-Carboxamide Derivatives
Compound | R Group | Linker Length | IC₅₀ (nM) | Key Interactions |
---|---|---|---|---|
16g | 3,5-diCl-C₆H₄ | -CH₂CH₂- | 25.73 | H-bond: Thr283; π-stacking: Tyr108 |
16i | 4-CF₃-C₆H₄ | -CH₂- | 25.53 | H-bond: Thr195; hydrophobic: Ile198 |
16b | Methyl | -CH₂- | 525.00 | Weak hydrophobic interactions |
Lead 5 | 3-Cyanobenzyl | -CH₂- | 251.67 | Moderate π-stacking: Phe109 |
Nitroxoline (5-nitro-8-hydroxyquinoline) derivatives modified at the C8-hydroxy position demonstrate expanded antimicrobial and anticancer profiles while retaining metal-chelating properties. Etherification strategies employ microwave-assisted O-alkylation with diversified electrophiles:
The synthetic sequence involves protecting group-free reactions where the nitro group directs electrophilic substitution, enabling regioselective functionalization. Post-modification includes LiOH-mediated ester hydrolysis (MeOH/H₂O, 25°C) to afford carboxylic acid functionalities for enhanced water solubility. Crucially, the nitro group reduction must be avoided through careful temperature control (<50°C) and exclusion of reducing agents.
Biological evaluations reveal that lipophilic chain length governs antiproliferative potency against pancreatic cancer lines:
Table 3: Anticancer Structure-Activity Relationships of Nitroxoline Derivatives
Derivative Class | Representative | Pancreatic Cancer IC₅₀ (μM) | Clonogenic Reduction (%) | Key Mechanism |
---|---|---|---|---|
Parent nitroxoline | - | 8.3 | 42 | DNA intercalation, metal chelation |
4-Nitro(thio)phenol | 47-61 | 12.5-35.8 | 15-28 | Moderate topoisomerase inhibition |
Long-chain alkyl ether | C₁₂H₂₅O- (Cpd 19) | 1.8 | 89 | Membrane disruption, ionophore |
4-Cyanobenzyl ether | 16g | 2.7 | 78 | Tubulin polymerization inhibition |
Carboxylic acid analog | 13 | 5.1 | 63 | Zinc complexation, MMP inhibition |
CNS-targeted isonipecotic acid derivatives require balanced lipophilicity (LogP 2-4), molecular weight (<450 Da), and polar surface area (<70 Ų) to traverse the blood-brain barrier. Strategic modifications focus on two key parameters: P-glycoprotein efflux ratio and passive membrane permeability measured via PAMPA-BBB and Caco-2 assays. The lead neuronal nitric oxide synthase (nNOS) inhibitor (Compound 1, Ki = 30 nM) initially displayed high efflux (ER = 5.9) due to excessive polarity and basic nitrogen pKₐ (9.2).
Systematic optimization employed four complementary approaches:
The optimal analog 21 (Ki < 30 nM) incorporated 3,5-difluorobenzyl linker and azetidine tail, achieving efflux ratio 0.8 in Caco-2 assays - below the CNS+ threshold (ER < 2.5). X-ray crystallography with nNOS confirmed the fluorine atoms occupy hydrophobic pockets near Pro565 and Trp587 without disrupting H-bonding to Glu592. Additionally, the azetidine nitrogen forms a water-mediated hydrogen bond with Asp597, explaining retained potency despite reduced basicity [3].
Table 4: Blood-Brain Barrier Penetration Parameters of nNOS Inhibitors
Compound | Structural Features | Pe (10⁻⁶ cm/s) | Efflux Ratio | pKₐ | nNOS Ki (nM) |
---|---|---|---|---|---|
1 (Lead) | Piperazine, benzyl linker | 14.8 | 5.9 | 9.2 | 30 |
10 | 3,5-Difluorobenzyl linker | 15.9 | 3.2 | 8.7 | 29 |
15 | Difluorobenzyl + alkyne spacer | 16.1 | 2.1 | 8.5 | 19 |
21 | Difluorobenzyl + azetidine | 18.9 | 0.8 | 7.6 | <30 |
8 | Fluorinated pyrrolidine | 12.3 | 1.5 | 7.8 | 129 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7